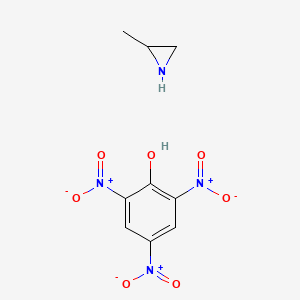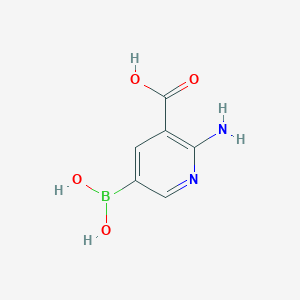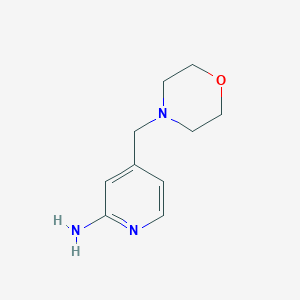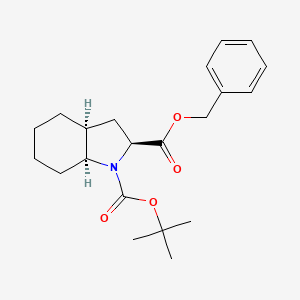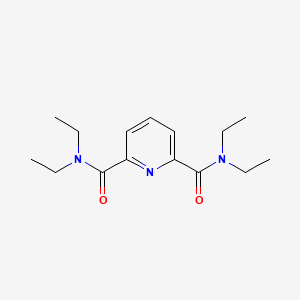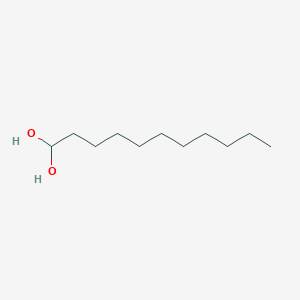
1,1-Undecanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Undecanediol can be synthesized through several methods. One common approach involves the reduction of undecanoic acid or its derivatives. For instance, the reduction of undecanoic acid with lithium aluminum hydride (LiAlH4) can yield this compound. Another method involves the hydrolysis of undecane-1,11-diol diacetate, which can be prepared by the esterification of undecane-1,11-diol with acetic anhydride.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of undecanoic acid or its esters. This process is carried out under high pressure and temperature conditions, using catalysts such as palladium on carbon (Pd/C) or nickel (Ni).
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Undecanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form undecanoic acid or other oxidized derivatives.
Reduction: The compound can be further reduced to form undecane.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products:
Oxidation: Undecanoic acid.
Reduction: Undecane.
Substitution: Halogenated undecane derivatives.
Aplicaciones Científicas De Investigación
1,1-Undecanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of 1,1-Undecanediol depends on its application. In biological systems, it may interact with cell membranes, disrupting their integrity and leading to antimicrobial effects. In chemical reactions, the hydroxyl groups can participate in hydrogen bonding, nucleophilic substitution, and other interactions, influencing the reactivity and properties of the compound.
Comparación Con Compuestos Similares
1,10-Decanediol: Another diol with a similar structure but with hydroxyl groups at different positions.
1,3-Undecanediol: A diol with hydroxyl groups at the 1 and 3 positions.
Comparison: 1,1-Undecanediol is unique due to the positioning of its hydroxyl groups at the terminal ends of the hydrocarbon chain. This positioning can influence its reactivity and physical properties, making it distinct from other diols like 1,10-Decanediol and 1,3-Undecanediol.
Propiedades
Fórmula molecular |
C11H24O2 |
|---|---|
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
undecane-1,1-diol |
InChI |
InChI=1S/C11H24O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h11-13H,2-10H2,1H3 |
Clave InChI |
GRXOWOKLKIZFNP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


